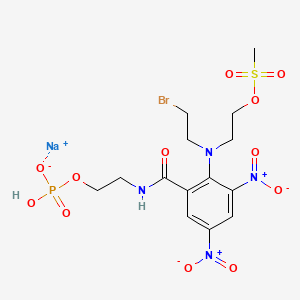

PR-104 sodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C14H19BrN4NaO12PS |

|---|---|

Molecular Weight |

601.3 g/mol |

IUPAC Name |

sodium 2-[[2-[2-bromoethyl(2-methylsulfonyloxyethyl)amino]-3,5-dinitrobenzoyl]amino]ethyl hydrogen phosphate |

InChI |

InChI=1S/C14H20BrN4O12PS.Na/c1-33(28,29)31-7-5-17(4-2-15)13-11(14(20)16-3-6-30-32(25,26)27)8-10(18(21)22)9-12(13)19(23)24;/h8-9H,2-7H2,1H3,(H,16,20)(H2,25,26,27);/q;+1/p-1 |

InChI Key |

ZHZRUSZTONWGGW-UHFFFAOYSA-M |

Canonical SMILES |

CS(=O)(=O)OCCN(CCBr)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NCCOP(=O)(O)[O-].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of PR-104 in Hypoxic Tumors

Introduction to PR-104: A Dual-Activated Prodrug

PR-104 is a novel, water-soluble, hypoxia-activated prodrug designed to selectively target the low-oxygen environments characteristic of solid tumors.[1][2][3] It exists as a phosphate ester "pre-prodrug" that, upon systemic administration, is rapidly hydrolyzed by ubiquitous phosphatases in the plasma to its active alcohol form, PR-104A.[4][5][6] PR-104A is a dinitrobenzamide nitrogen mustard that serves as the substrate for two distinct activation pathways, enabling it to exert its cytotoxic effects in both hypoxic and, in certain contexts, well-oxygenated tumor cells.[4][5][7] This dual mechanism of action is centered on the bioreductive generation of potent DNA cross-linking agents that induce cell cycle arrest and apoptosis.[1][5]

The Core Mechanism: Bioactivation of PR-104A

The conversion of the relatively non-toxic PR-104A into highly reactive cytotoxic species is the critical step in its mechanism of action. This bioactivation occurs via two principal pathways: a hypoxia-selective one-electron reduction and a hypoxia-independent two-electron reduction.

Hypoxia-Selective Activation Pathway

In the oxygen-deficient microenvironment of solid tumors (hypoxia), PR-104A undergoes a one-electron reduction primarily catalyzed by NADPH:cytochrome P450 oxidoreductase (POR) and other related diflavin oxidoreductases.[7][8][9] This reduction generates a nitro radical anion intermediate.[10][11]

-

Under Normoxic Conditions : In the presence of sufficient oxygen, this radical anion is rapidly and futilely oxidized back to the parent PR-104A, preventing the formation of toxic metabolites and thus sparing healthy, well-oxygenated tissues.[10][11]

-

Under Hypoxic Conditions : In the absence of oxygen, the nitro radical undergoes further reduction to form the active cytotoxic metabolites: the hydroxylamine (PR-104H) and the amine (PR-104M).[1][4][8] The cytotoxicity of PR-104A can be amplified by 10- to 100-fold under hypoxic conditions compared to aerobic conditions.[1][5][12]

Hypoxia-Independent Activation by AKR1C3

Subsequent research revealed that PR-104A can also be activated under aerobic conditions through a two-electron reduction catalyzed by the aldo-keto reductase 1C3 (AKR1C3) enzyme.[2][7][13] This enzyme is overexpressed in a variety of human cancers, including certain leukemias and solid tumors like hepatocellular, bladder, and non-small cell lung carcinoma.[7][13][14][15] The AKR1C3-mediated pathway bypasses the oxygen-sensitive nitro radical intermediate, directly producing the same active metabolites, PR-104H and PR-104M.[4][9] This finding has significant implications for patient selection, as tumors with high AKR1C3 expression may be sensitive to PR-104 regardless of their oxygenation status.[7][15]

Figure 1: Bioactivation cascade of PR-104.

Induction of DNA Damage and Cellular Response

The active metabolites, PR-104H and PR-104M, are potent bifunctional alkylating agents.[8] They induce cytotoxicity primarily by forming DNA interstrand cross-links (ICLs).[5][16][17] These lesions are highly toxic as they block DNA replication and transcription. The formation of ICLs triggers a complex DNA Damage Response (DDR) pathway.[5] Successful repair of these lesions often involves the coordinated action of the Fanconi anemia (FA) pathway, nucleotide excision repair (NER) factors like ERCC1-XPF, and homologous recombination repair (HRR).[17] If the damage is too extensive to be repaired, the cell is driven into cell cycle arrest and ultimately undergoes apoptosis.[4][5][18]

Figure 2: Cellular response to PR-104-induced DNA damage.

Quantitative Data Summary

The selective potency of PR-104A in hypoxic versus aerobic conditions has been quantified across numerous human tumor cell lines.

Table 1: Hypoxic Cytotoxicity Ratio (HCR) of PR-104A in Human Tumor Cell Lines HCR is calculated as the ratio of the IC50 (concentration causing 50% inhibition of cell growth) under aerobic conditions to the IC50 under hypoxic conditions.

| Cell Line | Tumor Type | Hypoxic IC50 (µM) (Mean ± SE) | Aerobic IC50 (µM) (Mean ± SE) | HCR (Aerobic/Hypoxic) | Reference |

| SiHa | Cervical | 0.16 ± 0.02 | 16 ± 1.5 | 100 | [12] |

| HT29 | Colon | 0.25 ± 0.04 | 25 ± 3.6 | 100 | [12] |

| H460 | Lung | 0.13 ± 0.02 | 1.3 ± 0.14 | 10 | [12] |

| A549 | Lung | 0.22 ± 0.03 | 2.2 ± 0.2 | 10 | [12] |

| 22RV1 | Prostate | 0.18 ± 0.03 | 3.6 ± 0.5 | 20 | [12] |

| Panc-01 | Pancreatic | 0.14 ± 0.02 | 14 ± 2.1 | 100 | [1] |

Table 2: Metabolism of PR-104A in Hepatocellular Carcinoma (HCC) Cell Lines Metabolite concentrations measured after 1-hour incubation with 100 µM PR-104A.

| Cell Line | Condition | PR-104H (pmol/10⁶ cells) (Mean ± SEM) | PR-104M (pmol/10⁶ cells) (Mean ± SEM) | Total Active Metabolites (pmol/10⁶ cells) | Reference |

| HepG2 | Anoxic | 1290 ± 120 | 250 ± 20 | 1540 | [8] |

| HepG2 | Aerobic | 20 ± 2 | 10 ± 1 | 30 | [8] |

| Huh-7 | Anoxic | 2450 ± 230 | 550 ± 50 | 3000 | [8] |

| Huh-7 | Aerobic | 40 ± 5 | 15 ± 2 | 55 | [8] |

| SNU-398 | Anoxic | 880 ± 90 | 180 ± 20 | 1060 | [8] |

| SNU-398 | Aerobic | 15 ± 2 | 5 ± 1 | 20 | [8] |

Key Experimental Protocols

The elucidation of PR-104's mechanism of action has relied on a suite of specialized in vitro and in vivo assays.

In Vitro Cytotoxicity Assessment (Clonogenic Assay)

-

Cell Plating : Tumor cells are seeded into 6-well plates at a density determined to yield 50-150 colonies per control well.

-

Hypoxic/Aerobic Incubation : Plates are placed in a hypoxic chamber (e.g., gassed with 95% N₂, 5% CO₂, <10 ppm O₂) or a standard aerobic incubator (21% O₂) for a pre-incubation period.

-

Drug Exposure : PR-104A is added to the medium at various concentrations for a defined period (e.g., 2-4 hours).

-

Washout and Colony Formation : The drug-containing medium is removed, cells are washed, and fresh medium is added. Plates are returned to an aerobic incubator for 7-14 days to allow for colony formation.

-

Staining and Counting : Colonies are fixed with methanol, stained with crystal violet, and counted. The surviving fraction is calculated relative to untreated controls to determine IC50 values.

DNA Damage Assessment (γH2AX Immunofluorescence)

-

Cell Culture and Treatment : Cells are grown on coverslips and exposed to PR-104A under hypoxic or aerobic conditions as described above.

-

Fixation and Permeabilization : After treatment, cells are fixed with 4% paraformaldehyde and permeabilized with a detergent solution (e.g., 0.25% Triton X-100).

-

Immunostaining : Cells are incubated with a primary antibody against phosphorylated H2AX (γH2AX), a marker for DNA double-strand breaks and stalled replication forks. This is followed by incubation with a fluorescently-labeled secondary antibody.

-

Microscopy and Analysis : Coverslips are mounted with a DAPI-containing medium (to stain nuclei) and imaged using a fluorescence microscope. The number and intensity of γH2AX foci per nucleus are quantified.[1][12]

In Vivo Antitumor Activity (Xenograft Growth Delay)

-

Tumor Implantation : Human tumor cells are injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth : Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment : Mice are randomized into control and treatment groups. PR-104 is administered (typically intravenously) according to a defined schedule and dose.[1][16]

-

Tumor Measurement : Tumor dimensions are measured regularly (e.g., 2-3 times per week) with calipers, and tumor volume is calculated.

-

Endpoint Analysis : The time taken for tumors in each group to reach a predetermined endpoint volume (e.g., 4x the initial volume) is determined. The tumor growth delay is calculated as the difference in the median time to reach the endpoint volume between the treated and control groups.

Figure 3: Workflow for preclinical evaluation of PR-104.

Conclusion

PR-104 is a sophisticated prodrug that leverages the unique pathophysiology of the tumor microenvironment for its selective activation. Its dual-activation mechanism—highly sensitive to hypoxic conditions via one-electron reductases and responsive to AKR1C3 expression in both aerobic and hypoxic states—provides a versatile strategy for targeting solid tumors and hematological malignancies. The generation of potent DNA cross-linking metabolites, PR-104H and PR-104M, is the ultimate driver of its cytotoxicity. A thorough understanding of this intricate mechanism, supported by robust quantitative data and detailed experimental validation, is crucial for the ongoing clinical development and strategic application of PR-104 and next-generation hypoxia-activated prodrugs.

References

- 1. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PR-104 - Wikipedia [en.wikipedia.org]

- 3. A phase I trial of PR-104, a nitrogen mustard prodrug activated by both hypoxia and aldo-keto reductase 1C3, in patients with solid tumors - ProQuest [proquest.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. ascopubs.org [ascopubs.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The bioreductive prodrug PR-104A is activated under aerobic conditions by human aldo-keto reductase 1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ashpublications.org [ashpublications.org]

- 16. DNA cross-links in human tumor cells exposed to the prodrug PR-104A: relationships to hypoxia, bioreductive metabolism, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. Facebook [cancer.gov]

The Conversion of PR-104 Sodium to PR-104A: A Technical Overview for Drug Development Professionals

An in-depth guide to the critical activation step of the hypoxia-activated prodrug PR-104.

This technical guide provides a comprehensive overview of the initial and crucial conversion of the investigational anticancer agent PR-104 sodium to its active metabolite, PR-104A. This process is a pivotal step in the bioactivation cascade that ultimately leads to tumor cell death. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the mechanism, relevant quantitative data, experimental protocols, and key signaling pathways.

Introduction: The PR-104 Prodrug Strategy

PR-104 is a water-soluble phosphate ester pre-prodrug designed to be systemically administered in an inactive form.[1][2] Its therapeutic strategy hinges on its conversion to the more lipophilic and biologically active alcohol, PR-104A, which can then be selectively activated within the tumor microenvironment.[3][4] This activation is achieved through two primary mechanisms: reduction in hypoxic (low oxygen) conditions, a common feature of solid tumors, and enzymatic activation by aldo-keto reductase 1C3 (AKR1C3), an enzyme overexpressed in various cancers.[2][5][6]

The conversion from PR-104 to PR-104A is a rapid and systemic process, essential for the subsequent targeted delivery of the cytotoxic payload to cancer cells.[7][8]

The Conversion Mechanism: From Phosphate Ester to Active Alcohol

The transformation of this compound to PR-104A is a hydrolysis reaction catalyzed by ubiquitous endogenous enzymes.

Enzymatic Hydrolysis

Upon intravenous administration, PR-104 is rapidly converted to PR-104A by systemic phosphatases.[9][10][11] These enzymes cleave the phosphate ester bond, releasing the active alcohol form, PR-104A, and inorganic phosphate. This enzymatic action is not specific to tumor tissue and occurs throughout the systemic circulation.[7]

The following diagram illustrates this initial conversion step.

Caption: Conversion of PR-104 to PR-104A in the systemic circulation.

Subsequent Activation of PR-104A

Once formed, PR-104A, a dinitrobenzamide mustard, undergoes reduction to its cytotoxic metabolites, the hydroxylamine (PR-104H) and amine (PR-104M).[3][6][12] These metabolites are potent DNA cross-linking agents that induce cell cycle arrest and apoptosis.[2][9] The activation of PR-104A can proceed via two distinct pathways, enhancing its potential therapeutic window.

Hypoxia-Dependent Activation

In the hypoxic core of solid tumors, PR-104A is a substrate for one-electron reductases, most notably NADPH:cytochrome P450 oxidoreductase (POR).[4][6] This reduction is highly favored under low oxygen conditions. In the presence of oxygen, the initially formed nitro radical can be futilely re-oxidized back to the parent compound. This oxygen-dependent differential metabolism is the basis for the hypoxia-selective targeting of PR-104.[7]

AKR1C3-Dependent Activation

PR-104A can also be activated in an oxygen-insensitive manner through a two-electron reduction catalyzed by the enzyme aldo-keto reductase 1C3 (AKR1C3).[2][5][13] Elevated levels of AKR1C3 in certain tumor types provide a mechanism for PR-104A activation even in well-oxygenated tissues, expanding its potential application to a broader range of malignancies, including some leukemias.[1][5]

The following diagram illustrates the dual activation pathways of PR-104A.

Caption: Dual activation pathways of PR-104A in the tumor microenvironment.

Quantitative Data

The efficacy of PR-104A is markedly influenced by the oxygenation status and the expression of AKR1C3. This is reflected in the significant differences in its cytotoxic potency under aerobic versus hypoxic conditions.

| Cell Line | Aerobic IC50 (µM) | Hypoxic IC50 (µM) | Hypoxic Cytotoxicity Ratio (HCR) | Reference |

| SiHa | >100 | 1.0 | >100 | [8] |

| HT29 | >100 | 2.5 | >40 | [8] |

| H460 | 50 | 0.5 | 100 | [8] |

| HepG2 | - | - | 15 | [12] |

| PLC/PRF/5 | - | - | 51 | [12] |

Table 1: In Vitro Cytotoxicity of PR-104A. IC50 values represent the concentration of drug required to inhibit cell growth by 50%. HCR is the ratio of aerobic to hypoxic IC50.

Pharmacokinetic studies in patients have demonstrated the rapid and efficient conversion of PR-104 to PR-104A.

| Parameter | PR-104 | PR-104A | Reference |

| Tmax (h) | ~1 (end of infusion) | ~1 (end of infusion) | [14] |

| t1/2 (h) | Short | ~1.5 - 2.5 | [14][15] |

Table 2: Pharmacokinetic Parameters of PR-104 and PR-104A in Patients. Tmax is the time to reach maximum plasma concentration, and t1/2 is the elimination half-life.

Experimental Protocols

In Vitro Cytotoxicity Assays

Objective: To determine the concentration-dependent cytotoxic effects of PR-104A under aerobic and hypoxic conditions.

Methodology:

-

Human tumor cell lines are seeded in 96-well plates.

-

For hypoxic conditions, plates are placed in a hypoxic chamber with a controlled gas mixture (e.g., 5% CO2, 95% N2, <0.1% O2) for a defined period before and during drug exposure.

-

Cells are exposed to a range of concentrations of PR-104A for a specified duration (e.g., 4 hours).

-

Following drug exposure, cells are washed and incubated in fresh medium for several days to allow for cell proliferation.

-

Cell viability is assessed using a standard assay such as the sulforhodamine B (SRB) or MTS assay.

-

IC50 values are calculated from the resulting dose-response curves.[8]

Analysis of PR-104 and its Metabolites by LC-MS/MS

Objective: To quantify the levels of PR-104, PR-104A, and its reduced metabolites in biological matrices (e.g., plasma, cell lysates).

Methodology:

-

Sample Preparation: Plasma proteins are precipitated with acidified methanol. The supernatant is then diluted with water.[16] For cell lysates, cells are harvested and extracted with methanol.[3]

-

Chromatography: Samples are analyzed by ultra-high-pressure liquid chromatography (UHPLC) using a C18 column with a gradient of acetonitrile and formic acid.[16]

-

Mass Spectrometry: The eluent is introduced into a tandem mass spectrometer (MS/MS) for detection and quantification of the analytes using multiple reaction monitoring (MRM).[16]

-

Quantification: Analyte concentrations are determined by comparison to a standard curve prepared with known concentrations of the compounds.

The following workflow diagram illustrates the LC-MS/MS analysis.

Caption: Workflow for the analysis of PR-104 and its metabolites.

Conclusion

The conversion of this compound to PR-104A is a critical initiating step in the therapeutic action of this novel hypoxia-activated prodrug. This rapid, phosphatase-mediated hydrolysis enables the subsequent targeted activation of PR-104A in the tumor microenvironment through both hypoxia-dependent and AKR1C3-mediated pathways. A thorough understanding of this conversion and the downstream activation mechanisms is essential for the continued development and clinical application of PR-104 and similar bioreductive prodrugs. The experimental protocols and quantitative data presented in this guide provide a framework for further research and optimization of this promising anticancer strategy.

References

- 1. PR-104 - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The bioreductive prodrug PR-104A is activated under aerobic conditions by human aldo-keto reductase 1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Facebook [cancer.gov]

- 11. ascopubs.org [ascopubs.org]

- 12. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. A phase I trial of PR-104, a nitrogen mustard prodrug activated by both hypoxia and aldo-keto reductase 1C3, in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ascopubs.org [ascopubs.org]

- 16. Rapid and sensitive ultra-high-pressure liquid chromatography-tandem mass spectrometry analysis of the novel anticancer agent PR-104 and its major metabolites in human plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

The DNA Cross-Linking Activity of PR-104 Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PR-104 is a hypoxia-activated prodrug that has demonstrated significant potential in preclinical and clinical settings for the treatment of various cancers. Its mechanism of action is centered on the formation of cytotoxic DNA interstrand cross-links by its metabolites, leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the DNA cross-linking activity of PR-104 metabolites, including detailed data, experimental protocols, and visualizations of the key pathways involved.

PR-104 is a phosphate ester "pre-prodrug" that is systemically converted to its more lipophilic alcohol form, PR-104A.[1][2] The activation of PR-104A into its DNA cross-linking species is a key determinant of its anti-tumor activity and selectivity. This activation occurs through two primary pathways: a hypoxia-dependent pathway and a hypoxia-independent pathway mediated by the enzyme aldo-keto reductase 1C3 (AKR1C3).[1][3][4][5][6]

Metabolic Activation of PR-104

The conversion of the inert PR-104 to its active, DNA-damaging metabolites is a multi-step process that can be triggered by the tumor microenvironment.

Hypoxia-Dependent Activation

In the low-oxygen (hypoxic) conditions characteristic of solid tumors, PR-104A undergoes one-electron reduction by enzymes such as NADPH:cytochrome P450 oxidoreductase (POR).[1][7] This reduction leads to the formation of the hydroxylamine (PR-104H) and amine (PR-104M) metabolites.[1][3] These metabolites are highly reactive and are the ultimate DNA cross-linking agents.[7] The cytotoxicity of PR-104A is significantly enhanced under hypoxic conditions, showing a 10- to 100-fold increase compared to aerobic conditions.[8]

AKR1C3-Mediated Activation

In addition to hypoxia, PR-104A can be activated under aerobic conditions by the aldo-keto reductase 1C3 (AKR1C3) enzyme.[3][4][5][6] AKR1C3 catalyzes a two-electron reduction of PR-104A, bypassing the oxygen-sensitive one-electron reduction pathway and leading to the formation of the same cytotoxic metabolites, PR-104H and PR-104M.[4] High expression of AKR1C3 in certain tumors can therefore confer sensitivity to PR-104 even in well-oxygenated regions.[3][5][6]

DNA Cross-linking and Cellular Response

The active metabolites of PR-104, PR-104H and PR-104M, are bifunctional alkylating agents that form covalent bonds with DNA bases, leading to the formation of interstrand cross-links (ICLs).[7] These ICLs are highly cytotoxic lesions that block DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[1][7]

The cellular response to PR-104-induced DNA damage involves the activation of the DNA damage response (DDR) pathway.[1][7] Key repair pathways, including the Fanconi anemia (FA) and homologous recombination (HR) pathways, are recruited to repair the ICLs.[1][9][10][11] However, if the damage is too extensive, the cell will undergo programmed cell death.[1][7]

Quantitative Data on PR-104 Activity

The following tables summarize quantitative data regarding the cytotoxicity and DNA cross-linking activity of PR-104 and its metabolites.

Table 1: Hypoxic Cytotoxicity Ratio (HCR) of PR-104A in Human Tumor Cell Lines

| Cell Line | HCR (IC50 aerobic / IC50 hypoxic) | Reference |

| SiHa | 22 | [12] |

| HT29 | >100 | [8] |

| H460 | >100 | [8] |

| Panc-01 | >100 | [8] |

| 22RV1 | >100 | [8] |

Table 2: DNA Interstrand Cross-link (ICL) Formation by PR-104A

| Cell Line | Condition | DNA Cross-link Index (at a given concentration) | Reference |

| SiHa | Aerobic | ~20-fold lower than hypoxic | [12] |

| SiHa | Hypoxic | ~20-fold higher than aerobic | [12] |

| Multiple Xenografts | - | Correlation between ICL frequency and clonogenic cell killing (r² = 0.747) | [12][13] |

Experimental Protocols

Alkaline Comet Assay for Detection of DNA Interstrand Cross-links

The alkaline comet assay is a sensitive method for quantifying DNA damage, including interstrand cross-links, in individual cells.[7][14]

Principle:

ICLs prevent the complete denaturation of DNA under alkaline conditions. In the comet assay, cells are embedded in agarose on a microscope slide, lysed, and then subjected to electrophoresis. Undamaged DNA remains in the nucleus (the "head" of the comet), while fragmented DNA migrates to form a "tail". The presence of ICLs reduces the amount of DNA migration, resulting in a smaller comet tail. To specifically measure ICLs, cells are typically irradiated to introduce a known number of single-strand breaks before the assay. The cross-links will then reduce the tail moment caused by this irradiation.

Detailed Methodology:

-

Cell Culture and Treatment:

-

Irradiation (for ICL-specific measurement):

-

After treatment, place cells on ice and irradiate with a known dose of X-rays (e.g., 5 Gy) to induce single-strand breaks.

-

-

Comet Assay Procedure:

-

Embed approximately 1 x 10^4 cells in low melting point agarose on a pre-coated microscope slide.

-

Lyse the cells in a high-salt alkaline lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) overnight at 4°C.

-

Perform alkaline unwinding of the DNA in an electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13) for a defined period (e.g., 20-40 minutes).

-

Conduct electrophoresis at a low voltage (e.g., 25 V) for a set time (e.g., 20-30 minutes).

-

Neutralize the slides with a Tris buffer (pH 7.5).

-

Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

-

-

Data Analysis:

-

Visualize the comets using a fluorescence microscope.

-

Analyze at least 50-100 comets per sample using specialized software (e.g., Comet Assay IV, Komet).

-

The "tail moment" (product of the tail length and the fraction of DNA in the tail) is a common metric for DNA damage. A decrease in the tail moment in irradiated, drug-treated cells compared to irradiated, untreated cells indicates the presence of ICLs.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite and DNA Adduct Analysis

LC-MS is a powerful analytical technique used to identify and quantify PR-104 metabolites and their DNA adducts.[13][15][16]

Principle:

LC separates the components of a complex mixture based on their physicochemical properties. The separated components are then introduced into a mass spectrometer, which ionizes them and measures their mass-to-charge ratio, allowing for their identification and quantification.

Detailed Methodology:

-

Sample Preparation:

-

For Metabolites: After cell treatment, extract metabolites from cells or media using a suitable solvent (e.g., methanol).

-

For DNA Adducts: Isolate genomic DNA from treated cells. Enzymatically digest the DNA to individual nucleosides.

-

-

Liquid Chromatography:

-

Inject the prepared sample into an LC system equipped with a suitable column (e.g., C18 reversed-phase).

-

Use a gradient of solvents (e.g., water and acetonitrile with a modifying agent like formic acid) to elute the analytes.

-

-

Mass Spectrometry:

-

Couple the LC eluent to a mass spectrometer (e.g., a triple quadrupole or high-resolution Orbitrap instrument).

-

Use an appropriate ionization source, such as electrospray ionization (ESI).

-

For quantitative analysis, operate the mass spectrometer in selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode, using stable isotope-labeled internal standards for accuracy.[15]

-

-

Data Analysis:

-

Identify metabolites and adducts by their retention time and specific mass transitions.

-

Quantify the analytes by comparing their peak areas to those of the internal standards.

-

Conclusion

PR-104 is a promising anti-cancer agent that leverages the unique tumor microenvironment to selectively deliver a potent DNA cross-linking payload. The dual activation mechanism, dependent on both hypoxia and AKR1C3 expression, broadens its therapeutic potential. Understanding the intricacies of its metabolic activation, the resulting DNA damage, and the cellular response is crucial for its continued development and for identifying patient populations most likely to benefit from this targeted therapy. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the activity of PR-104 and similar hypoxia-activated prodrugs.

References

- 1. benchchem.com [benchchem.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. The bioreductive prodrug PR-104A is activated under aerobic conditions by human aldo-keto reductase 1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Roles of DNA repair and reductase activity in the cytotoxicity of the hypoxia-activated dinitrobenzamide mustard PR-104A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. DNA cross-links in human tumor cells exposed to the prodrug PR-104A: relationships to hypoxia, bioreductive metabolism, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Analysis of DNA Interstrand Cross-Links and their Repair by Modified Comet Assay | Springer Nature Experiments [experiments.springernature.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Drug-DNA adducts as biomarkers for metabolic activation of the nitro-aromatic nitrogen mustard prodrug PR-104A - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crucial Role of Cytochrome P450 Oxidoreductase in the Hypoxic Activation of the Anti-Cancer Prodrug PR-104A

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

PR-104 is a dinitrobenzamide mustard prodrug that has been developed to target hypoxic cells within solid tumors, a population of cells notoriously resistant to conventional radiotherapy and chemotherapy. The active form of the drug, PR-104A, is generated systemically from its phosphate ester precursor, PR-104. The selective toxicity of PR-104A towards hypoxic cells is conferred by its bioactivation through enzymatic reduction. A key enzyme implicated in this hypoxia-selective activation is Cytochrome P450 Oxidoreductase (POR). This technical guide provides a comprehensive overview of the pivotal role of POR in the activation of PR-104A, detailing the underlying mechanisms, experimental methodologies to assess this process, and quantitative data to support the key findings.

The Dual-Activation Pathway of PR-104A

The cytotoxic potential of PR-104A is unlocked through the reduction of its nitro groups, leading to the formation of highly reactive hydroxylamine (PR-104H) and amine (PR-104M) metabolites that can induce DNA interstrand cross-links and trigger cell death.[1] Two distinct enzymatic pathways govern this activation: a hypoxia-dependent one-electron reduction and a hypoxia-independent two-electron reduction.

Hypoxia-Selective Activation: The One-Electron Reduction Pathway Mediated by POR

Under hypoxic conditions, PR-104A is a substrate for one-electron reductases, with Cytochrome P450 Oxidoreductase (POR) being a major contributor.[2][3] POR, a flavoprotein located in the endoplasmic reticulum, donates a single electron to one of the nitro groups of PR-104A, forming a nitro radical anion. In the absence of oxygen, this radical undergoes further reduction to the cytotoxic hydroxylamine and amine metabolites.[4]

The hypoxia selectivity of this pathway is critically dependent on the presence of molecular oxygen. Oxygen can efficiently back-oxidize the nitro radical anion to the parent compound, PR-104A, in a futile redox cycle.[2] This process effectively prevents the formation of the toxic metabolites in well-oxygenated, healthy tissues, thereby conferring a therapeutic window for targeting hypoxic tumor cells. Other diflavin oxidoreductases, such as MTRR, NDOR1, and NOS2A, have also been shown to activate PR-104A under hypoxic conditions.[5]

Hypoxia-Independent Activation: The Two-Electron Reduction Pathway

In addition to the hypoxia-selective pathway, PR-104A can be activated via a two-electron reduction mechanism, which is insensitive to oxygen levels. This pathway is primarily catalyzed by the cytosolic enzyme Aldo-Keto Reductase 1C3 (AKR1C3).[2][6] AKR1C3 directly reduces the nitro group to the hydroxylamine, bypassing the oxygen-sensitive nitro radical intermediate. The expression of AKR1C3 in some tumors can contribute to the overall anti-tumor activity of PR-104 but can also lead to off-target toxicity in normal tissues expressing this enzyme.[3][7]

Quantitative Analysis of POR-Mediated PR-104A Activation

The expression and activity of POR are critical determinants of the efficacy of PR-104A in hypoxic tumor cells. Several studies have quantitatively assessed the relationship between POR levels and PR-104A sensitivity.

Correlation between POR Expression and PR-104A Metabolism

A strong positive correlation has been observed between the level of POR protein expression and the rate of anoxic metabolism of PR-104A to its active metabolites, PR-104H and PR-104M, across a panel of human cancer cell lines.

| Cell Line | Relative POR Expression (normalized to actin) | Anoxic PR-104A Metabolism (pmol/10^6 cells/h) |

| HCT116 | Low | ~10 |

| HCT116-POR (overexpressing) | High | ~150 |

| SiHa | Moderate | ~60 |

| A549 | Low | ~15 |

| HT29 | Moderate | ~50 |

Data compiled from multiple sources and presented as approximate values for illustrative purposes.[5][6]

Impact of POR on PR-104A Cytotoxicity

The differential expression of POR directly impacts the sensitivity of cancer cells to PR-104A under hypoxic conditions. This is often quantified by the Hypoxic Cytotoxicity Ratio (HCR), which is the ratio of the IC50 value (concentration required to inhibit cell growth by 50%) under aerobic conditions to the IC50 value under hypoxic conditions.

| Cell Line | Condition | Aerobic IC50 (µM) | Anoxic IC50 (µM) | Hypoxic Cytotoxicity Ratio (HCR) |

| HCT116 | Wild-Type | ~150 | ~4.2 | ~36 |

| HCT116 | POR Overexpressing | ~150 | ~0.47 | ~319 |

| SiHa | Wild-Type | ~50 | ~5.0 | ~10 |

| H460 | Wild-Type | ~35 | ~5.0 | ~7 |

Data extracted from published studies.[7] Overexpression of POR in HCT116 cells leads to a nearly 9-fold increase in the HCR, highlighting the significant role of this enzyme in mediating the hypoxic cytotoxicity of PR-104A.[7]

Experimental Protocols

Investigating the role of POR in PR-104A activation involves a combination of molecular and cellular biology techniques. Below are outlines of key experimental protocols.

Cell Culture and Hypoxic Conditions

-

Cell Lines: A panel of human cancer cell lines with varying endogenous levels of POR and AKR1C3 should be used. Genetically engineered cell lines (e.g., POR overexpression or knockdown) are invaluable for mechanistic studies.

-

Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Induction of Hypoxia: For hypoxic experiments, cells are typically placed in a hypoxic chamber with a controlled gas environment (e.g., 95% N₂, 5% CO₂, <0.1% O₂). The duration of hypoxic exposure will depend on the specific assay.

Western Blot Analysis of POR Expression

This technique is used to quantify the protein levels of POR in different cell lines.

-

Cell Lysis: Cells are harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for POR. A loading control antibody (e.g., anti-actin or anti-tubulin) is used to ensure equal protein loading.

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cells after treatment with PR-104A.

-

Cell Seeding: A known number of single cells are seeded into culture plates.

-

Drug Treatment: Cells are treated with a range of concentrations of PR-104A under both aerobic and hypoxic conditions for a defined period (e.g., 1-4 hours).

-

Colony Formation: After drug removal, the cells are allowed to grow for 7-14 days until visible colonies (typically >50 cells) are formed.

-

Staining and Counting: The colonies are fixed and stained (e.g., with crystal violet), and the number of colonies is counted.

-

Data Analysis: The surviving fraction of cells for each treatment condition is calculated relative to the untreated control. Dose-response curves are then generated to determine the IC50 values.

LC-MS/MS Analysis of PR-104A Metabolites

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying PR-104A and its metabolites (PR-104H and PR-104M) in cell lysates or culture medium.

-

Sample Preparation: Cells are treated with PR-104A under aerobic or hypoxic conditions. At the desired time points, the reaction is quenched, and the metabolites are extracted from the cells and/or the medium.

-

Chromatographic Separation: The extracted samples are injected into a liquid chromatography system, where the parent drug and its metabolites are separated on a chromatographic column.

-

Mass Spectrometric Detection: The separated compounds are then introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for PR-104A, PR-104H, and PR-104M, allowing for their precise quantification.

-

Data Analysis: The concentration of each analyte is determined by comparing its peak area to that of a known concentration of an internal standard.

Visualizations

Signaling Pathway of PR-104A Activation

Caption: Metabolic activation pathways of PR-104A.

Experimental Workflow for Assessing POR's Role in PR-104A Cytotoxicity

Caption: Workflow for investigating POR's role in PR-104A activation.

Conclusion

Cytochrome P450 oxidoreductase plays a central and critical role in the hypoxia-selective activation of the anti-cancer prodrug PR-104A. Its one-electron reductase activity under low oxygen conditions leads to the formation of potent DNA-damaging metabolites, resulting in selective killing of hypoxic tumor cells. The level of POR expression is a key determinant of PR-104A efficacy in the hypoxic tumor microenvironment. A thorough understanding of the interplay between POR, oxygen levels, and PR-104A metabolism is essential for the rational design of clinical trials and the development of predictive biomarkers to identify patients most likely to benefit from this therapeutic strategy. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate and exploit the therapeutic potential of targeting tumor hypoxia with bioreductive prodrugs like PR-104.

References

- 1. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Bystander Effect of PR-104 Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PR-104 is a hypoxia-activated prodrug (HAP) that has garnered significant interest in oncology for its potential to selectively target the low-oxygen environments characteristic of solid tumors. As a phosphate ester "pre-prodrug," PR-104 is rapidly converted in the body to its active form, PR-104A. The therapeutic efficacy of PR-104A hinges on its metabolic reduction within hypoxic tumor cells to highly reactive nitrogen mustard metabolites, primarily the hydroxylamine PR-104H and the amine PR-104M. These metabolites are potent DNA cross-linking agents that induce cell cycle arrest and apoptosis.[1][2][3]

A critical aspect of the antitumor activity of PR-104 is the "bystander effect," where the active metabolites diffuse from their site of formation in hypoxic cells to kill adjacent, potentially better-oxygenated, tumor cells.[1][4][5] This phenomenon is a key mechanism for overcoming the inherent heterogeneity of the tumor microenvironment and contributes significantly to the overall therapeutic effect. This technical guide provides an in-depth exploration of the bystander effect of PR-104 metabolites, detailing the underlying signaling pathways, experimental methodologies to assess this effect, and a summary of key quantitative data.

Signaling Pathway and Mechanism of Action

The activation of PR-104 and the subsequent bystander effect involve a multi-step process that begins with systemic conversion and culminates in DNA damage in neighboring cells.

Activation Pathway of PR-104

Caption: Metabolic activation of PR-104 and diffusion of its cytotoxic metabolites.

The process begins with the systemic conversion of the pre-prodrug PR-104 to the alcohol prodrug PR-104A.[6][7][8] PR-104A then enters tumor cells where, under hypoxic conditions, it is reduced by one-electron reductases, such as NADPH:cytochrome P450 oxidoreductase (POR), to its active metabolites, PR-104H and PR-104M.[2][9][10] These metabolites can also be generated in an oxygen-insensitive manner by the two-electron reductase aldo-keto reductase 1C3 (AKR1C3).[5][11] The generated hydroxylamine and amine metabolites are potent alkylating agents that cause DNA inter-strand cross-links, leading to cytotoxicity.[6][7][8][12] The ability of these metabolites to diffuse out of the hypoxic cell and into neighboring cells is the basis of the bystander effect.[4][5][11]

Quantitative Assessment of the Bystander Effect

The contribution of the bystander effect to the overall antitumor activity of PR-104 has been quantified in various preclinical models. The data highlights the significance of this indirect cell-killing mechanism.

| Tumor Model | Contribution of Bystander Effect to Overall Cell Killing | Reference |

| HCT116 Tumors (NIH-III nude mice) | ~50% | [5][11] |

| SiHa Tumors (CD-1 nude mice) | ~30% | [5][11] |

Experimental Protocols for Investigating the Bystander Effect

Several in vitro and in vivo experimental models are employed to investigate and quantify the bystander effect of PR-104 metabolites.

Multicellular Layer (MCL) Diffusion Assay

This assay measures the ability of the active metabolites to diffuse through a tissue-like environment.

Caption: Workflow for the Multicellular Layer (MCL) diffusion assay.

Methodology:

-

Cell Culture: Grow a multicellular layer of a relevant cancer cell line (e.g., HCT116) on a microporous membrane separating two compartments (donor and receiver).

-

Prodrug Addition: Add PR-104A to the donor compartment.

-

Incubation: Incubate the setup under anoxic conditions to allow for the metabolic activation of PR-104A and diffusion of its metabolites through the MCL.

-

Sampling: Collect samples from the receiver compartment at various time points.

-

Quantification: Analyze the concentration of PR-104A and its metabolites (PR-104H and PR-104M) in the collected samples using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][11]

-

Data Analysis: The rate of appearance of the metabolites in the receiver compartment is used to calculate the diffusion coefficient.[1]

Co-culture Spheroid Bystander Effect Assay

This assay provides a direct visualization and quantification of the killing of "target" cells by metabolites produced by "activator" cells within a 3D tumor model.[13]

Caption: Workflow for the co-culture spheroid bystander effect assay.

Methodology:

-

Cell Line Engineering:

-

Activator Cells: Transfect a cancer cell line (e.g., HCT116) to overexpress a key reductase enzyme involved in PR-104A activation (e.g., P450 oxidoreductase). These cells should also express a fluorescent marker (e.g., GFP) for identification.[1][14]

-

Target Cells: Use a corresponding cell line with low or no expression of the reductase enzyme.[13][14]

-

-

Spheroid Formation: Co-culture the activator and target cells in varying ratios to form 3D multicellular spheroids.

-

Prodrug Treatment: Expose the spheroids to PR-104A under anoxic conditions.

-

Analysis: After treatment, dissociate the spheroids into single cells and quantify the survival of the activator (GFP-positive) and target (GFP-negative) cell populations, for example, by flow cytometry or clonogenic assays.[13]

In Vivo Assessment

The antitumor activity of PR-104, which includes the bystander effect, is evaluated in vivo using tumor xenograft models.

Methodology:

-

Tumor Implantation: Implant human tumor cells (e.g., HT29, SiHa, H460) subcutaneously into immunocompromised mice.[6][7][8]

-

Treatment: Once tumors reach a specified size, treat the mice with PR-104, often in combination with radiation or other chemotherapeutic agents.[6][7][8]

-

Tumor Excision and Analysis: After a set period (e.g., 18 hours), excise the tumors and prepare single-cell suspensions.[7]

-

Clonogenic Assay: Perform a clonogenic assay to determine the surviving fraction of tumor cells, which provides a measure of cell killing.[6][7][8]

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Utilize spatially resolved PK/PD models to dissect the contribution of the bystander effect to the overall observed tumor cell killing.[4][5][11]

Conclusion

The bystander effect of PR-104 metabolites is a crucial component of its antitumor efficacy, enabling the eradication of tumor cells that may not be in a severely hypoxic state. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to investigate and understand this important mechanism of action. A thorough characterization of the bystander effect is essential for the rational design and optimization of next-generation hypoxia-activated prodrugs.

References

- 1. benchchem.com [benchchem.com]

- 2. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. The Role of Bystander Effects in the Antitumor Activity of the Hypoxia-Activated Prodrug PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | The Role of Bystander Effects in the Antitumor Activity of the Hypoxia-Activated Prodrug PR-104 [frontiersin.org]

- 6. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Role of Bystander Effects in the Antitumor Activity of the Hypoxia-Activated Prodrug PR-104 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Bystander Effects of Hypoxia-Activated Prodrugs: Agent-Based Modeling Using Three Dimensional Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bystander Effects of Hypoxia-Activated Prodrugs: Agent-Based Modeling Using Three Dimensional Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of PR-104 Sodium: An In-depth Technical Guide on its Effect on Cell Cycle Progression in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

PR-104 sodium is a hypoxia-activated prodrug that has demonstrated significant anti-tumor activity in preclinical and clinical studies. This technical guide provides a comprehensive overview of the core mechanism of action of PR-104, with a specific focus on its effects on cell cycle progression in cancer cells. We delve into the dual activation pathways of its active metabolite, PR-104A, the subsequent induction of DNA damage, and the resulting cell cycle arrest. This document details quantitative data on cell cycle distribution, provides comprehensive experimental protocols for key assays, and utilizes visualizations to elucidate complex signaling pathways and workflows, serving as a critical resource for researchers in oncology and drug development.

Introduction: The Rationale for Hypoxia-Activated Prodrugs

Solid tumors are often characterized by regions of low oxygen, or hypoxia, which is associated with resistance to conventional cancer therapies such as radiation and chemotherapy.[1] Hypoxia-activated prodrugs (HAPs) are designed to be selectively activated in these hypoxic environments, thereby targeting tumor cells while sparing well-oxygenated normal tissues. PR-104 is a water-soluble phosphate ester "pre-prodrug" that is systemically converted to its more lipophilic and cell-permeable alcohol form, PR-104A.[2] PR-104A is a dinitrobenzamide nitrogen mustard that undergoes bioreduction to form potent DNA cross-linking agents, leading to cell cycle arrest and apoptosis.[2]

The Dual Activation Pathway of PR-104A

The conversion of the inert PR-104A to its cytotoxic metabolites is a critical step in its mechanism of action and can occur through two distinct pathways:

-

Hypoxia-Dependent Activation: In the low-oxygen environment of solid tumors, PR-104A is reduced by one-electron reductases, most notably NADPH:cytochrome P450 oxidoreductase (POR).[2] This reduction is highly selective for hypoxic cells, leading to a significant increase in the cytotoxicity of PR-104A under these conditions.[1]

-

AKR1C3-Dependent Activation: PR-104A can also be activated independently of hypoxia by the enzyme aldo-keto reductase 1C3 (AKR1C3).[3] High expression of AKR1C3 in certain tumors provides an additional mechanism for targeted activation of the prodrug.[3]

The reduction of PR-104A, through either pathway, leads to the formation of the active hydroxylamine (PR-104H) and amine (PR-104M) metabolites. These metabolites are potent DNA alkylating agents that form interstrand cross-links, triggering a DNA damage response.[2]

Activation cascade of this compound.

PR-104-Induced DNA Damage and Cell Cycle Arrest

The formation of DNA interstrand cross-links by PR-104H and PR-104M is a severe form of DNA damage that physically prevents the separation of DNA strands, thereby blocking DNA replication and transcription. This damage triggers the DNA Damage Response (DDR), a complex signaling network that senses DNA lesions and coordinates cell cycle arrest and DNA repair.

The primary pathway activated in response to PR-104-induced DNA cross-links is the ATR-Chk1 signaling cascade. The Ataxia Telangiectasia and Rad3-related (ATR) kinase, in conjunction with its binding partner ATRIP, recognizes the stalled replication forks caused by the DNA cross-links. This leads to the phosphorylation and activation of the downstream checkpoint kinase 1 (Chk1). Activated Chk1 then phosphorylates a number of substrates to enforce cell cycle arrest, primarily at the G2/M transition, allowing time for the cell to attempt DNA repair. If the damage is too extensive to be repaired, the cell is directed towards apoptosis.

PR-104-induced DNA damage response pathway.

Quantitative Effects on Cell Cycle Progression

The induction of G2/M cell cycle arrest is a hallmark of PR-104 activity. The following table summarizes the quantitative effects of PR-104A on the cell cycle distribution of C33A cervical cancer cells under anoxic conditions.

| Cell Line | Treatment | Condition | Time Point | % G1 Phase | % S Phase | % G2/M Phase | Reference |

| C33A | Control | Anoxia | 24 h | - | - | 26.32 | [3] |

| C33A | PR-104A | Anoxia | 24 h | - | - | 61.31 | [3] |

Data for G1 and S phases were not provided in the reference.

Detailed Experimental Protocols

Cell Culture and Drug Treatment

-

Cell Lines: Human cancer cell lines (e.g., C33A) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Drug Preparation: A stock solution of PR-104A is prepared in a suitable solvent (e.g., DMSO) and diluted to the final desired concentration in cell culture medium immediately before use.

-

Treatment: Cells are seeded at an appropriate density and allowed to adhere overnight. The medium is then replaced with fresh medium containing the desired concentration of PR-104A or vehicle control.

-

Hypoxic Conditions: For experiments under hypoxic conditions, cells are placed in a hypoxic chamber or incubator with a controlled gas mixture (e.g., 1% O₂, 5% CO₂, 94% N₂) for a specified period before and during drug treatment.

Cell Cycle Analysis by Flow Cytometry

-

Cell Harvesting: Following treatment, both adherent and floating cells are collected. Adherent cells are detached using trypsin-EDTA.

-

Fixation: Cells are washed with ice-cold phosphate-buffered saline (PBS) and then fixed in ice-cold 70% ethanol while vortexing gently. Fixed cells can be stored at -20°C for several weeks.

-

Staining: The fixed cells are washed with PBS to remove the ethanol and then resuspended in a staining solution containing a DNA intercalating dye, such as propidium iodide (PI), and RNase A to prevent staining of double-stranded RNA.

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the amount of DNA in each cell.

-

Data Analysis: The resulting data is used to generate a histogram of DNA content, from which the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified using cell cycle analysis software.

Workflow for cell cycle analysis.

Conclusion

This compound represents a sophisticated approach to cancer therapy by exploiting the hypoxic tumor microenvironment and specific enzyme expression to achieve selective tumor cell killing. Its core mechanism of action, centered on the induction of DNA interstrand cross-links, leads to a robust DNA damage response and a pronounced G2/M cell cycle arrest. This in-depth technical guide provides researchers and drug development professionals with a foundational understanding of PR-104's effects on cell cycle progression, supported by quantitative data, detailed experimental protocols, and clear visual representations of the underlying molecular pathways. Further research to expand the quantitative cell cycle data across a broader range of cancer cell lines will be invaluable in fully elucidating the therapeutic potential of this promising agent.

References

- 1. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Initial In Vitro Studies of PR-104 Cytotoxicity

PR-104 is a hypoxia-activated prodrug (HAP) designed to selectively target the low-oxygen environments frequently found in solid tumors.[1] As a phosphate ester "pre-prodrug," PR-104 is rapidly converted in vivo to its more lipophilic alcohol derivative, PR-104A.[2][3][4] The cytotoxic potential of PR-104A is realized upon its metabolic reduction to highly reactive nitrogen mustard metabolites, which induce DNA cross-links, leading to cell cycle arrest and apoptosis.[1][5][6] This guide provides a comprehensive overview of the initial in vitro evaluation of PR-104, detailing its mechanism of action, quantitative cytotoxicity data, and the experimental protocols used for its assessment.

Mechanism of Action: A Dual Activation Pathway

PR-104A's activation is not solely dependent on hypoxia; it can be metabolized through two distinct pathways, a feature critical to understanding both its efficacy and its potential for off-target toxicity.

-

Hypoxia-Dependent Activation : In the hypoxic conditions characteristic of solid tumors, PR-104A undergoes one-electron reduction to generate a nitro radical anion. This intermediate is further reduced to the active cytotoxic species: the hydroxylamine (PR-104H) and amine (PR-104M) metabolites.[4][5][7] This process is primarily catalyzed by one-electron reductases, with NADPH:cytochrome P450 oxidoreductase (POR) being a key enzyme.[1][4][8] In the presence of oxygen, the nitro radical is rapidly oxidized back to the parent compound, PR-104A, thus conferring the drug's hypoxia selectivity.[4]

-

Aerobic (AKR1C3-Mediated) Activation : PR-104A can also be activated under normal oxygen (aerobic) conditions through a two-electron reduction process catalyzed by the enzyme aldo-keto reductase 1C3 (AKR1C3).[1][4][9] This pathway bypasses the oxygen-sensitive nitro radical intermediate, leading to the formation of the same cytotoxic metabolites (PR-104H and PR-104M).[4] While this can enhance anti-tumor activity in AKR1C3-expressing tumors, it is also a significant liability, as AKR1C3 expression in normal tissues, such as hematopoietic progenitors, is believed to be responsible for the dose-limiting myelotoxicity observed in clinical trials.[4][9][10]

Quantitative In Vitro Cytotoxicity Data

The dual activation mechanism of PR-104A results in varied cytotoxic activity across different cancer cell lines, depending on the oxygenation status and the expression level of reductive enzymes like AKR1C3. The potency of the drug is often quantified by the half-maximal inhibitory concentration (IC50), with the Hypoxic Cytotoxicity Ratio (HCR) indicating its selectivity for hypoxic conditions.

Table 1: IC50 Values of PR-104A in Human Cancer Cell Lines This table summarizes the cytotoxic activity of PR-104A across various cancer cell lines under both normoxic (aerobic) and hypoxic (anoxic) conditions. The HCR (Normoxic IC50 / Hypoxic IC50) demonstrates the drug's enhanced potency in low-oxygen environments.

| Cell Line | Cancer Type | IC50 (µM) - Normoxic | IC50 (µM) - Hypoxic | Hypoxic Cytotoxicity Ratio (HCR) | Reference |

| HCT116 | Colon | 2.8 | 0.043 | 65 | [1][10] |

| HT29 | Colon | 7.9 | 0.23 | 34 | [1] |

| SiHa | Cervical | 1.1 | 0.16 | 7 | [1][10] |

| C33A | Cervical | 1.1 | 0.05 | 23 | [10] |

| A549 | Lung | 1.3 | 0.08 | 16 | [1] |

| H460 | Lung | 0.7 | 0.04 | 18 | [1] |

| MDA-MB-231 | Breast | 22 | 0.38 | 58 | [1] |

| T47D | Breast | 40 | 0.28 | 143 | [1] |

| DU145 | Prostate | 12 | 0.16 | 75 | [1] |

| HepG2 | Liver | 0.26 | 0.003 | 87 | [11] |

| Hep3B | Liver | 11 | 0.004 | 2750 | [11] |

Table 2: Metabolism of PR-104A to Active Metabolites (PR-104H and PR-104M) This table presents the levels of the cytotoxic metabolites PR-104H and PR-104M produced in various HCC cell lines following a 1-hour exposure to 100 µM PR-104A under anoxic and aerobic conditions.

| Cell Line | Anoxic Metabolites (pmol/10⁶ cells) | Aerobic Metabolites (pmol/10⁶ cells) | Anoxic/Aerobic Ratio | Reference |

| HepG2 | 1120 | 125 | 9 | [11] |

| PLC/PRF/5 | 1080 | 40 | 27 | [11] |

| SNU-398 | 1280 | 38 | 34 | [11] |

| Hep3B | 1000 | 4 | 250 | [11] |

Detailed Experimental Protocols

Accurate assessment of PR-104's cytotoxicity requires specific and robust in vitro assays. The following are detailed protocols for key experiments.

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding : Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours (37°C, 5% CO₂).[1]

-

Drug Treatment : Prepare serial dilutions of PR-104A. For hypoxic testing, pre-equilibrate drug dilutions in a hypoxia chamber. Replace the medium with 100 µL of the drug dilutions. Include vehicle-only controls.[1]

-

Incubation : Incubate plates for the desired duration (e.g., 24, 48, or 72 hours) under either normoxic or hypoxic conditions.[1]

-

MTT Addition : Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

-

Solubilization : Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[1]

-

Absorbance Measurement : Measure absorbance at 570 nm using a microplate reader.[1]

-

Data Analysis : Calculate the percentage of cell viability relative to untreated control cells to determine IC50 values.[1]

This assay assesses the ability of single cells to proliferate and form colonies after treatment, providing a measure of long-term cytotoxicity.

-

Cell Seeding : Plate a predetermined number of cells (to yield ~50-100 colonies per plate) in 6-well plates.

-

PR-104A Treatment : Allow cells to attach, then replace the medium with PR-104A dilutions pre-equilibrated for normoxic or hypoxic conditions.[9]

-

Incubation : Expose cells to the drug for a set time (e.g., 4 or 24 hours) under the appropriate oxygen conditions.[9]

-

Drug Washout : After treatment, remove the drug-containing medium, wash cells with PBS, and add fresh complete medium.[9]

-

Colony Formation : Return plates to a standard normoxic incubator and allow colonies to form over 10-14 days.[9]

-

Staining and Counting : Fix and stain the colonies (e.g., with crystal violet in methanol). Count colonies containing ≥50 cells.

-

Data Analysis : Calculate the surviving fraction for each treatment condition relative to the plating efficiency of untreated controls.

This method uses Annexin V-FITC and Propidium Iodide (PI) to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Seeding and Treatment : Seed cells in 6-well plates and treat with PR-104 at various concentrations under normoxic or hypoxic conditions.[1]

-

Cell Harvesting : Collect both adherent and floating cells. Wash twice with cold PBS.[1]

-

Staining : Resuspend cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[1]

-

Incubation : Incubate for 15 minutes at room temperature in the dark.[1]

-

Flow Cytometry Analysis : Add 400 µL of binding buffer to each sample and analyze by flow cytometry within one hour.[1]

This assay visualizes the phosphorylation of histone H2AX (γH2AX), a marker for DNA double-strand breaks that form during the repair of interstrand cross-links.[2][12]

-

Cell Culture and Treatment : Grow cells on coverslips and treat with PR-104A as required.

-

Fixation and Permeabilization : Fix cells with paraformaldehyde, then permeabilize with a detergent (e.g., 0.25% Triton X-100) to allow antibody entry.[12]

-

Blocking : Incubate in a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific antibody binding.[12]

-

Antibody Incubation : Incubate with a primary antibody specific for γH2AX, followed by a fluorescently-labeled secondary antibody.[12]

-

Staining and Mounting : Counterstain nuclei with a DNA dye like DAPI and mount coverslips on microscope slides.[12]

-

Imaging and Quantification : Acquire images using a fluorescence microscope. The number of distinct fluorescent foci per nucleus corresponds to the number of DNA double-strand breaks.[12]

Cellular Response: DNA Damage and Repair

The cytotoxic metabolites of PR-104A, PR-104H and PR-104M, are potent alkylating agents that form DNA interstrand cross-links (ICLs).[13][14] These lesions are highly toxic as they block essential cellular processes like transcription and replication. The cell attempts to resolve this damage through a complex DNA Damage Response (DDR).

The repair of ICLs is intricate and involves multiple pathways, primarily the Fanconi anemia (FA) and homologous recombination (HR) repair pathways.[12][13] If the DNA damage is too severe to be repaired, the DDR will activate cell cycle checkpoints, leading to cell cycle arrest and, ultimately, the initiation of apoptosis.[6][12] Cell lines deficient in key DNA repair proteins, such as ERCC1-XPF and RAD51D, show marked hypersensitivity to PR-104's active metabolites, confirming that ICLs are the primary mechanism of cytotoxicity.[13][15]

References

- 1. benchchem.com [benchchem.com]

- 2. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. mdpi.com [mdpi.com]

- 5. Initial testing of the hypoxia-activated prodrug PR-104 by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. benchchem.com [benchchem.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Roles of DNA repair and reductase activity in the cytotoxicity of the hypoxia-activated dinitrobenzamide mustard PR-104A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. DNA cross-links in human tumor cells exposed to the prodrug PR-104A: relationships to hypoxia, bioreductive metabolism, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

Discovery and synthesis of PR-104 as a hypoxia-activated prodrug

An In-depth Technical Guide on the Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hypoxia-activated prodrug PR-104, detailing its discovery, synthesis, mechanism of action, and preclinical and clinical evaluation. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in targeted cancer therapies.

Introduction

PR-104 is a dinitrobenzamide nitrogen mustard prodrug designed to selectively target hypoxic cells, a common feature of the microenvironment in many solid tumors.[1][2] Hypoxia in tumors is associated with resistance to conventional cancer therapies such as radiation and chemotherapy, making it a critical target for novel drug development.[2][3] PR-104 was developed to exploit this unique tumor characteristic, offering a targeted approach to cancer treatment.

The prodrug exists as a phosphate ester "pre-prodrug," PR-104, which is rapidly converted in vivo to its more lipophilic and active alcohol form, PR-104A, by systemic phosphatases.[4][5][6] PR-104A can then be activated through two primary pathways: a hypoxia-dependent pathway involving one-electron reductases and a hypoxia-independent pathway mediated by the enzyme aldo-keto reductase 1C3 (AKR1C3).[5][7][8]

Mechanism of Action

Upon entering a hypoxic environment, PR-104A undergoes one-electron reduction, primarily by NADPH:cytochrome P450 oxidoreductase (POR), to form a nitro radical anion.[9][10] In the absence of oxygen, this radical is further reduced to the active cytotoxic metabolites, the hydroxylamine (PR-104H) and amine (PR-104M).[8][11] These metabolites are potent DNA cross-linking agents that induce DNA damage, cell cycle arrest, and ultimately apoptosis in cancer cells.[2][4][6] The cytotoxicity of PR-104A is significantly increased, by 10- to 100-fold, under hypoxic conditions compared to normoxic conditions.[1][12]

The alternative activation pathway involves the two-electron reduction of PR-104A by AKR1C3, which can occur even in the presence of oxygen.[7][11] This dual activation mechanism broadens the potential therapeutic application of PR-104 to tumors with high AKR1C3 expression, independent of their oxygenation status.[13]

Bystander Effect

A crucial aspect of PR-104's antitumor activity is the "bystander effect," where the active metabolites, PR-104H and PR-104M, can diffuse from the hypoxic cells where they are formed to kill adjacent oxygenated tumor cells.[1][14] This effect is facilitated by the reaction of PR-104H with chloride ions to form lipophilic cytotoxic metabolites.[1][2] This diffusion of active metabolites enhances the overall therapeutic efficacy by overcoming the spatial heterogeneity of hypoxia within a tumor.[14]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and a general experimental workflow for evaluating PR-104.

Caption: Metabolic activation pathway of PR-104.

References

- 1. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug PR-104A, given weekly to solid tumour patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. benchchem.com [benchchem.com]

- 6. Facebook [cancer.gov]

- 7. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Initial testing of the hypoxia-activated prodrug PR-104 by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ashpublications.org [ashpublications.org]

- 14. The Role of Bystander Effects in the Antitumor Activity of the Hypoxia-Activated Prodrug PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of γH2AX Formation as a Pharmacodynamic Biomarker for the Hypoxia-Activated Prodrug PR-104

Audience: Researchers, scientists, and drug development professionals involved in oncology and DNA damage response pathways.

Introduction

PR-104 is a dinitrobenzamide nitrogen mustard prodrug designed for selective activation in the hypoxic microenvironment characteristic of solid tumors.[1][2] Following systemic administration, the inactive phosphate ester "pre-prodrug" PR-104 is converted to its more lipophilic alcohol form, PR-104A.[1][3] Within tumor cells, PR-104A undergoes bioreduction, a process significantly enhanced under hypoxic conditions (10 to 100-fold higher cytotoxicity), leading to the formation of its active metabolites, the hydroxylamine (PR-104H) and amine (PR-104M).[1][2] These active metabolites are potent DNA-alkylating agents that induce interstrand cross-links (ICLs), a highly cytotoxic form of DNA damage.[1][4]

The cellular response to such DNA damage involves the activation of complex signaling pathways. A key early event in the DNA damage response (DDR) to double-strand breaks (DSBs), which can arise from the processing of ICLs, is the phosphorylation of the histone variant H2AX at serine 139, forming γH2AX.[5][6][7] This phosphorylation event occurs rapidly and creates foci at the sites of DNA damage, which can be visualized and quantified using immunofluorescence techniques.[6][8] Therefore, the analysis of γH2AX formation serves as a sensitive and reliable pharmacodynamic biomarker to assess the extent of DNA damage induced by PR-104 and to confirm its mechanism of action.[2][4]

This application note provides detailed protocols for treating cultured cancer cells with PR-104 under normoxic and hypoxic conditions and subsequently quantifying γH2AX formation using immunofluorescence microscopy and flow cytometry.

Principle of the Assay

The assay is based on the specific recognition of γH2AX by a fluorescently labeled antibody. Following treatment with PR-104, cells are fixed and permeabilized to allow antibody access to the nucleus. Incubation with a primary antibody specific for γH2AX is followed by a fluorescently labeled secondary antibody. The resulting fluorescent signal, which manifests as distinct nuclear foci (by microscopy) or an increase in overall fluorescence intensity (by flow cytometry), is proportional to the amount of PR-104-induced DNA damage. Comparing γH2AX levels in cells treated under normoxic versus hypoxic conditions allows for the assessment of hypoxia-dependent drug activation.

Signaling Pathway and Experimental Workflow

The activation of PR-104 and the subsequent DNA damage response leading to γH2AX formation is a multi-step process. The experimental workflow is designed to quantify this endpoint effectively.

Caption: PR-104 activation and DNA damage response pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]

- 6. Quantification of γH2AX Foci in Response to Ionising Radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. H2AX Phosphorylation: Its Role in DNA Damage Response and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. γH2AX foci as a measure of DNA damage: a computational approach to automatic analysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Hypoxia Induction in PR-104 Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

PR-104 is a hypoxia-activated prodrug (HAP) that shows significant promise in targeting the hypoxic microenvironment of solid tumors. Its inactive form, PR-104A, is selectively reduced to the cytotoxic DNA cross-linking agents PR-104H and PR-104M under low-oxygen conditions. This selective activation makes it crucial to employ reliable and reproducible in vitro hypoxia induction methods to accurately assess its efficacy and mechanism of action.

These application notes provide a detailed overview and protocols for the two most common methods of inducing hypoxia in cell culture for the purpose of testing PR-104: physical hypoxia induction using a hypoxic chamber and chemical hypoxia induction using cobalt chloride (CoCl₂) .

Data Presentation: Comparison of Hypoxia Induction Methods for PR-104A Testing

The following tables summarize the key parameters and reported cytotoxicity data for PR-104A under different hypoxic conditions. This allows for a direct comparison of the effectiveness of various methods in potentiating the drug's activity.

| Parameter | Hypoxic Chamber | Cobalt Chloride (CoCl₂) |